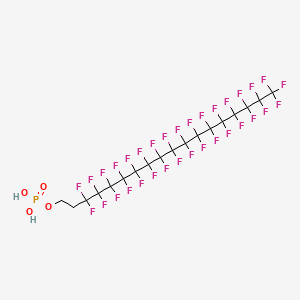
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate is a highly fluorinated organophosphate compound. Such compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated organophosphate compounds typically involves the fluorination of precursor molecules using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the desired level of fluorination.
Industrial Production Methods
Industrial production of such compounds may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Highly fluorinated organophosphate compounds can undergo various chemical reactions, including:
Oxidation: These compounds are generally resistant to oxidation due to the presence of strong C-F bonds.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with these compounds include strong nucleophiles like alkoxides or amines. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with highly fluorinated organophosphate compounds depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield partially fluorinated organophosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as reagents and catalysts in various organic synthesis reactions. Their unique properties make them valuable in developing new materials and chemical processes.
Biology
In biology, fluorinated organophosphates are studied for their potential use in drug development and as probes for studying biological systems. Their stability and resistance to metabolic degradation make them attractive candidates for pharmaceutical applications.
Medicine
In medicine, these compounds are explored for their potential use in imaging and diagnostic applications. Their unique properties can enhance the contrast and specificity of imaging agents.
Industry
Industrially, highly fluorinated organophosphates are used in the production of specialty coatings, lubricants, and surfactants. Their resistance to harsh chemical environments makes them ideal for use in extreme conditions.
Wirkmechanismus
The mechanism by which highly fluorinated organophosphate compounds exert their effects often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific compound and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other highly fluorinated organophosphates and perfluorinated compounds. Examples include perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate is unique due to its specific fluorination pattern and the presence of the dihydrogen phosphate group. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
94200-55-2 |
|---|---|
Molekularformel |
C18H6F33O4P |
Molekulargewicht |
944.2 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H6F33O4P/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h1-2H2,(H2,52,53,54) |
InChI-Schlüssel |
WCIJLILUIZUGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

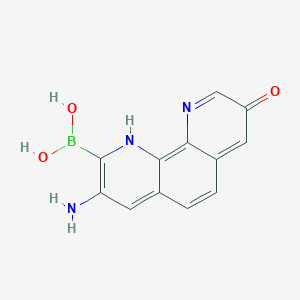
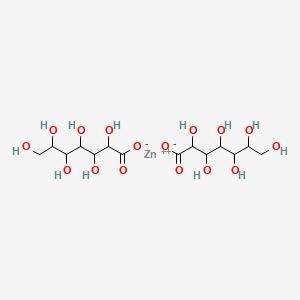
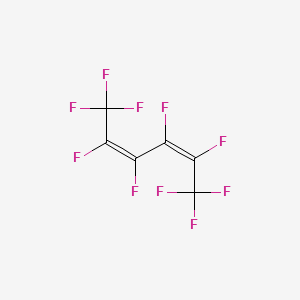
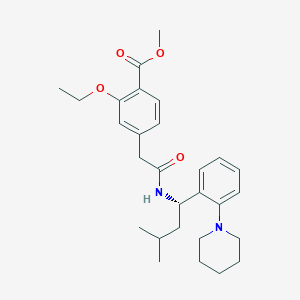
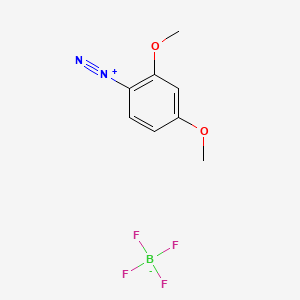
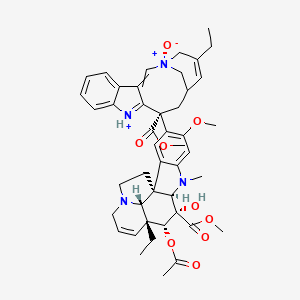
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
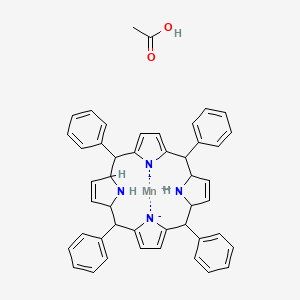
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
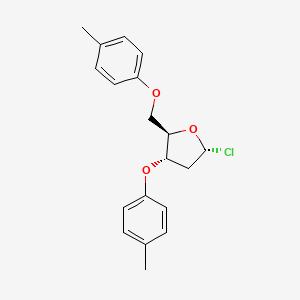
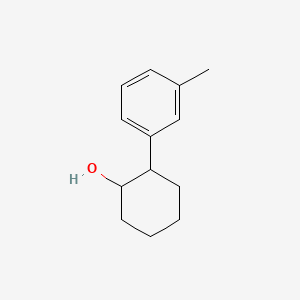
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
